molecular formula C11H13N3OS B2948032 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole CAS No. 886494-21-9

2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole

Cat. No.: B2948032
CAS No.: 886494-21-9
M. Wt: 235.31
InChI Key: QQDCHHRILDEBJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using methyl iodide to yield the desired thiazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields compared to conventional heating methods . This approach is particularly useful for scaling up the production of this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole involves its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, disrupting their normal function and inhibiting fungal growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific antifungal activity and the unique structural features that contribute to its high efficacy against Candida and Cryptococcus species . Additionally, its synthetic accessibility and potential for further functionalization make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-10(13-11(14-12)16-7)8-3-5-9(15-2)6-4-8/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDCHHRILDEBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NN)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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